molecular formula C9H4ClF3N2O B3030210 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde CAS No. 881841-42-5

8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde

Cat. No.: B3030210
CAS No.: 881841-42-5
M. Wt: 248.59 g/mol
InChI Key: MAAURLDZNVRTHO-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered significant attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro group at the 8th position and a trifluoromethyl group at the 6th position on the imidazo[1,2-A]pyridine ring, along with a carbaldehyde group at the 2nd position. These functional groups contribute to its reactivity and versatility in chemical synthesis and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of chlorinated imidazo[1,2-A]pyridine with trifluoromethyl bromide in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction typically proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid
  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-methanol
  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine oxadiazole thioether derivatives

Comparison: Compared to its similar compounds, 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and allows for further functionalization.

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O/c10-7-1-5(9(11,12)13)2-15-3-6(4-16)14-8(7)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAURLDZNVRTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C(F)(F)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651288
Record name 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881841-42-5
Record name 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881841-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde
Reactant of Route 3
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde
Reactant of Route 4
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde
Reactant of Route 5
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde
Reactant of Route 6
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde

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